molecular formula C16H16F2N4O B2767907 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2097864-65-6

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No. B2767907
CAS RN: 2097864-65-6
M. Wt: 318.328
InChI Key: OUISDJVOBXEBDG-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C16H16F2N4O and its molecular weight is 318.328. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Triazole derivatives, including structures similar to the compound , have been synthesized through various methods, including 1,3-dipolar cycloaddition reactions. These reactions are crucial for creating compounds with potential antimicrobial properties. For instance, the synthesis and characterization of substituted 1,2,3-triazoles involve cycloaddition reactions that yield compounds screened for antimicrobial activity, indicating a method for generating potentially therapeutic agents (Holla et al., 2005).

Antimicrobial Applications

Compounds structurally related to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone have demonstrated antimicrobial properties. A study highlighted the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which were evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Mistry & Desai, 2006).

Pharmacological Evaluation

The cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, is a pivotal synthetic route for creating compounds with a variety of pharmacological applications. These triazole derivatives, synthesized via regiospecific copper(I)-catalyzed cycloadditions, can be incorporated into peptide backbones or side chains, offering a versatile approach to drug design and discovery (Tornøe, Christensen, & Meldal, 2002).

Chemical Synthesis Innovations

Another aspect of research on compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone involves exploring novel synthetic pathways. An example is the nickel-catalyzed cycloaddition reaction for synthesizing eight-membered heterocycles, demonstrating innovative approaches to chemical synthesis and potential applications in creating complex molecular structures (Kumar, Zhang, & Louie, 2012).

properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-12-4-3-11(14(18)6-12)5-16(23)21-7-13(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,6,9-10,13H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUISDJVOBXEBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.